molecular formula C10H17IO3 B2909287 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane CAS No. 2168830-81-5

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane

Cat. No.: B2909287
CAS No.: 2168830-81-5
M. Wt: 312.147
InChI Key: URMZWMUWGHXODC-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes an iodomethyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane typically involves the formation of the spirocyclic core followed by the introduction of the iodomethyl and methoxy groups. One common method involves the use of radical reactions to introduce the iodomethyl group. The reaction conditions often include the use of radical initiators and specific solvents to ensure the desired regio- and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. Solvents such as dichloromethane and acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction reactions can produce oxides or deiodinated derivatives .

Mechanism of Action

The mechanism by which 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in radical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both iodomethyl and methoxy groups in 7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane makes it unique compared to other spirocyclic compounds. These functional groups enhance its reactivity and make it suitable for a wider range of chemical transformations and applications .

Properties

IUPAC Name

7-(iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMZWMUWGHXODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(OC2)CI)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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